molecular formula C7H5Cl2F2NO B6311187 2-Chloro-4-(chlorodifluoromethoxy)aniline CAS No. 2088945-53-1

2-Chloro-4-(chlorodifluoromethoxy)aniline

Cat. No.: B6311187
CAS No.: 2088945-53-1
M. Wt: 228.02 g/mol
InChI Key: ZOVDKHNLKMBBLL-UHFFFAOYSA-N
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Description

2-Chloro-4-(chlorodifluoromethoxy)aniline (CAS 2088945-53-1) is an organic compound with the molecular formula C7H5Cl2F2NO and a molecular weight of 228.02 . It is characterized by the presence of both an aniline group and a chlorodifluoromethoxy substituent on a chloro-substituted benzene ring, making it a valuable multifunctional intermediate in advanced chemical synthesis . The chlorodifluoromethoxy group is a notable structural motif in agrochemical and pharmaceutical research, often used to modulate the compound's lipophilicity and metabolic stability. As a substituted aniline, this compound serves as a versatile precursor for the synthesis of more complex molecules, including dyes, polymers, and active pharmaceutical ingredients. It is exclusively for use in laboratory research and chemical synthesis. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it requires cold-chain transportation and storage .

Properties

IUPAC Name

2-chloro-4-[chloro(difluoro)methoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F2NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVDKHNLKMBBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Chlorodifluoromethoxy Substituted Aniline Scaffolds

General Strategies for the Regioselective Introduction of Chlorodifluoromethoxy (–OCF2Cl) Groups

The creation of an aryl–OCF2Cl bond is a non-trivial synthetic challenge that has been addressed through several key strategies. These methods primarily revolve around the transformation of precursor functional groups on the aromatic ring.

A prevalent and effective method for synthesizing aryl chlorodifluoromethoxides is through the partial and selective fluorination of an aryl trichloromethoxide (–OCCl3) precursor. google.com This transformation requires careful control to replace precisely two chlorine atoms with fluorine, leaving one chlorine atom intact.

The most common reagent for this selective exchange is anhydrous hydrogen fluoride (B91410) (HF). google.comgoogle.com The reaction involves treating a trichloromethoxy-substituted aromatic compound with HF, often in the presence of a catalyst, to facilitate the halogen exchange. The reactivity of the C-Cl bonds in the trichloromethoxy group allows for a stepwise substitution, and by controlling the reaction conditions (temperature, pressure, and reaction time), the synthesis can be steered towards the desired chlorodifluoromethoxy product. google.com While this method is direct, the use of highly toxic and corrosive HF necessitates specialized equipment and handling procedures.

A cornerstone of aniline (B41778) synthesis is the reduction of a nitroaromatic precursor. This strategy is frequently integrated into the synthesis of complex anilines, including those with chlorodifluoromethoxy substituents. The general synthetic pathway involves three main stages:

Formation of the Aryl Chlorodifluoromethoxide : An appropriate aromatic starting material is first converted to its chlorodifluoromethoxy derivative. A common route begins with a phenolic compound, which is converted to a trichloromethoxide that is subsequently fluorinated.

Aromatic Nitration : The chlorodifluoromethoxybenzene intermediate then undergoes electrophilic nitration to introduce a nitro group (–NO2) onto the aromatic ring. The position of nitration is directed by the existing substituents. google.com

Nitro Group Reduction : In the final step, the nitro group is reduced to the corresponding primary amine (–NH2), yielding the target aniline derivative. google.com

This sequence is highly versatile, as the nitration and reduction steps are generally robust and high-yielding. A variety of reducing agents can be employed for the final transformation, allowing for compatibility with other functional groups present in the molecule.

Table 1: Common Reagents for Nitro Group Reduction to Aniline

Reagent/SystemTypical ConditionsNotes
H₂ / Palladium on Carbon (Pd/C)Hydrogen gas, moderate pressure (2.0–3.0 MPa), 30–45 °C, solvent (e.g., methanol (B129727), ethanol). google.comHighly efficient and clean, but can also reduce other functional groups like alkenes or alkynes.
Iron (Fe) / HCl or Acetic AcidFe powder in acidic aqueous solution, heating.A classic, cost-effective, and widely used industrial method (Bechamp reduction). epa.gov
Tin(II) Chloride (SnCl₂)Acidic solution (e.g., HCl), often in ethanol.A mild reagent suitable for laboratory-scale synthesis and tolerant of many functional groups.
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systems.A mild reducing agent often used for sensitive substrates.

Established Synthetic Routes for 4-(Chlorodifluoromethoxy)aniline (B47862) as a Foundational Model

The synthesis of 4-(chlorodifluoromethoxy)aniline serves as an excellent foundational model, as it employs the key strategies of selective fluorination and nitro group reduction. google.comgoogle.com This compound is a critical intermediate for various applications. google.com

The inaugural step is the conversion of trichloromethoxybenzene into chlorodifluoromethoxybenzene. google.com

Reaction : Trichloromethoxybenzene is reacted with hydrogen fluoride.

Transformation : Two of the three chlorine atoms in the trichloromethoxy group are replaced by fluorine atoms.

Product : Chlorodifluoromethoxybenzene.

This halogen exchange (HALEX) reaction is the key step in forming the desired OCF2Cl group.

To enhance the efficiency and selectivity of the fluorination of trichloromethoxybenzene with hydrogen fluoride, catalytic approaches are often employed. google.com While specific catalysts in patent literature are sometimes proprietary, studies have shown that various Lewis acids can catalyze the fluorination of trichloromethoxybenzene by HF in the liquid phase. google.com

Optimization of reaction conditions is critical for maximizing the yield of the desired chlorodifluoromethoxybenzene while minimizing the formation of byproducts such as difluorodichloromethane and trifluoromethoxybenzene. Key parameters that are controlled include:

Temperature : Reaction temperatures are carefully managed, for instance, between 80-100°C. google.com

Pressure : The reaction is conducted under pressure in an autoclave to maintain the hydrogen fluoride in the liquid phase and control the reaction rate.

Catalyst-to-Substrate Ratio : The amount of catalyst is optimized to ensure efficient conversion.

Once chlorodifluoromethoxybenzene is synthesized, the next step is the introduction of a nitro group. The chlorodifluoromethoxy group is an ortho-, para-directing deactivator. Due to steric hindrance from the bulky -OCF2Cl group, the nitration occurs predominantly at the para-position.

Reagents : The nitration is typically carried out using a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). google.com

Mechanism : Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO2+), which is then attacked by the aromatic ring.

Conditions : The reaction is performed at reduced temperatures (e.g., 15-20°C) to control the exothermic reaction and prevent over-nitration. google.com

The resulting product is 4-(chlorodifluoromethoxy)nitrobenzene, which is then carried forward to the final reduction step to yield 4-(chlorodifluoromethoxy)aniline. google.comgoogle.com

Table 2: Exemplary Synthesis of 4-(Chlorodifluoromethoxy)aniline

StepStarting MaterialReagents & ConditionsProductReported Yield
1. FluorinationTrichloromethoxybenzeneAnhydrous Hydrogen Fluoride (HF), catalyst, elevated temperature and pressure. google.comgoogle.comChlorodifluoromethoxybenzene~75% google.com
2. NitrationChlorodifluoromethoxybenzeneMixed Acid (HNO₃/H₂SO₄), 15-20°C. google.com4-(Chlorodifluoromethoxy)nitrobenzeneNot explicitly stated, but implied to be efficient.
3. Reduction4-(Chlorodifluoromethoxy)nitrobenzeneCatalytic hydrogenation (e.g., H₂/Pd-C), 0.5–5.0 MPa, 0–60°C. google.com4-(Chlorodifluoromethoxy)anilineHigh yield implied.

Following this established model, the synthesis of the target compound, 2-Chloro-4-(chlorodifluoromethoxy)aniline , can be achieved. A logical final step would be the regioselective chlorination of the 4-(chlorodifluoromethoxy)aniline intermediate. The amino group is a strong activating and ortho-, para-directing group. Since the para position is already occupied by the chlorodifluoromethoxy group, chlorination is expected to occur at one of the ortho positions. Reagents such as sulfuryl chloride in the presence of an amine organocatalyst have been shown to achieve highly regioselective ortho-chlorination of anilines under mild conditions. rsc.org This provides a direct and efficient route to the final desired product.

Catalytic Reduction of Aromatic Nitro Groups to Amines

The conversion of aromatic nitro compounds to their corresponding anilines is a pivotal step in the synthesis of many chemical entities. A patent for the preparation of 4-(chlorodifluoromethoxy)aniline outlines a process that involves the nitration of chlorodifluoromethoxybenzene followed by hydrogenation reduction to yield the target aniline. google.comgoogle.com This reduction can be achieved through various catalytic methods, which are often preferred due to their efficiency and selectivity. youtube.com

Heterogeneous catalysts are widely employed in the reduction of aromatic nitro compounds due to their ease of separation from the reaction mixture and potential for recycling.

Raney Nickel: This catalyst is a popular choice for the reduction of nitro groups. rasayanjournal.co.in It is often used with a hydrogen source, such as hydrogen gas or sodium borohydride (B1222165), to effectively convert nitroarenes to anilines. researchgate.netcommonorganicchemistry.com The use of Raney nickel is particularly advantageous when the substrate contains halogen substituents, as it can minimize dehalogenation, a common side reaction with other catalysts like palladium on carbon. commonorganicchemistry.com However, the activity and selectivity of Raney nickel can sometimes be unsatisfactory, potentially leading to the formation of intermediates like N-phenylhydroxylamines and azo compounds. researchgate.net To enhance selectivity, the reaction conditions, such as temperature, may need to be carefully controlled. mdpi.com

Iron Nanoparticles: Iron-based catalysts, including iron nanoparticles, have emerged as a promising and cost-effective alternative to noble metal catalysts for the reduction of nitroaromatics. rasayanjournal.co.in These catalysts can be used in various forms, such as core-shell iron oxide@nickel nanoparticles, which have demonstrated excellent activity and recyclability in the chemoselective reduction of nitroaromatics in green solvents like water. researchgate.net Systems involving in situ formed metal nanoparticles from metal ions and a reducing agent like sodium borohydride have also been successfully used to catalyze the reduction of a range of nitroaromatic compounds. rsc.orgrsc.org The catalytic activity of these nanoparticles is influenced by their size and composition. acs.org

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes, a concept known as green chemistry. nih.gov This has led to the exploration of greener alternatives for the reduction of nitroarenes.

One approach involves the use of less hazardous reducing agents and solvents. For instance, systems utilizing zinc dust in a CO2/H2O medium have been shown to selectively reduce nitroarenes under mild conditions, eliminating the need for reagents like ammonium (B1175870) chloride. rsc.org Another green method employs a simple and cost-effective system of acetic acid and zinc in methanol for the reductive mono-N-alkylation of nitroarenes. nih.gov

The use of earth-abundant metal catalysts, such as iron, is a key aspect of green chemistry. nih.gov Homogeneous iron catalysts have demonstrated remarkable reactivity at low temperatures and high functional group tolerance in the transfer hydrogenation of nitroarenes using green reductants like formic acid and molecular hydrogen. nih.gov Similarly, palladium nanoclusters generated in situ have been used for the tandem selective reduction of nitroarenes in aqueous solutions under ambient conditions. rsc.org The development of magnetically separable catalysts, such as those based on iron oxides, further contributes to the greenness of the process by facilitating catalyst recovery and reuse. researchgate.netrsc.org

Considerations for the Synthesis of this compound: Regioselectivity and Ortho-Substitution Challenges

The synthesis of specifically substituted anilines like this compound presents unique challenges related to regioselectivity and the introduction of substituents at the ortho position.

Regioselectivity: Achieving the desired substitution pattern on the aniline ring is a critical aspect of the synthesis. The electronic properties of the substituents on the aniline ring can significantly influence the regioselectivity of further reactions. acs.org For instance, in electrophilic cyclization reactions of N-(2-alkynyl)anilines, the nature and position of substituents on the aniline ring can direct the outcome of the cyclization. nih.gov In the synthesis of quinolinium salts from N-substituted anilines, excellent chemo- and regioselectivities have been reported under mild conditions. researchgate.netncku.edu.tw

Ortho-Substitution Challenges: Introducing a substituent at the ortho position to the amino group can be particularly challenging due to steric hindrance and the directing effects of the amino group. nih.govacs.org While methods like directed ortho metalation of protected anilines exist, they require additional protection and deprotection steps. nih.gov Recent advancements in C-H activation and functionalization offer promising routes to ortho-substituted anilines. researchgate.net However, the presence of bulky substituents at the ortho position can still pose a challenge. acs.org The development of synthetic methods that allow for the selective functionalization of specific positions on small carbocyclic scaffolds, which can act as aniline isosteres, remains an area of active research. acs.org A practical method for the ortho and meta magnesiation of functionalized anilines has been developed using specific magnesium-based reagents at room temperature. nih.gov

Comparative Analysis of Synthetic Efficiency and Selectivity Across Isomeric Chlorodifluoromethoxy Anilines

The synthesis of different isomers of chlorodifluoromethoxy aniline can vary significantly in terms of efficiency and selectivity. The position of the chloro and chlorodifluoromethoxy groups on the aniline ring influences the reactivity and the potential for side reactions.

The synthesis of other isomers, such as 2-chloro-4-(trifluoromethoxy)aniline, has also been reported. sigmaaldrich.com The choice of starting materials and reaction conditions is critical in determining the final isomeric product. For example, the synthesis of 2-chloro-4-fluoroaniline (B1295073) can be achieved through various routes, including the chlorination of 4-fluoroaniline. guidechem.comchemicalbook.com The reduction of the corresponding nitrobenzene (B124822) is a common final step. google.com

The table below provides a comparative overview of the synthesis of different aniline isomers.

Target Compound Starting Material Key Reaction Steps Reported Yield Reference
4-(chlorodifluoromethoxy)anilineTrichloromethoxybenzene1. Selective fluorination2. Nitration3. Hydrogenation reduction72.6% (for chlorodifluoromethoxybenzene step) google.com
2-Chloro-4-fluoroaniline4-Fluoroacetanilide1. Chlorination2. Hydrolysis98% (for acetylation step) guidechem.com
2-Chloro-4-fluoroaniline4-FluoroanilineChlorination with N-chloro-succinimide86% chemicalbook.com

Role As a Versatile Synthetic Intermediate in Advanced Chemical Research

Precursor for Advanced Chemical Scaffolds in Academic Medicinal Chemistry Research

In the field of medicinal chemistry, the discovery of novel molecular scaffolds is paramount for identifying new therapeutic agents. Substituted anilines are foundational components in the synthesis of a wide array of pharmacologically active compounds. The unique substitution pattern of 2-chloro-4-(chlorodifluoromethoxy)aniline makes it an attractive starting material for creating advanced chemical frameworks. Its derivatives have been explored for their potential to interact with various biological targets. For instance, related anilinoquinazolines and anilinoquinolines have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling and have become important targets in cancer therapy. nih.govnih.gov The process of "scaffold morphing," where a known active core like quinazoline (B50416) is systematically modified into related structures such as quinolines or pyrazolopyrimidines, allows for the expansion of chemical diversity and the fine-tuning of biological activity, demonstrating the strategic value of aniline-based building blocks. rsc.org

The aniline (B41778) functional group is a cornerstone for the synthesis of nitrogen-containing heterocyclic compounds, a class of molecules that forms the basis of a vast number of pharmaceuticals. The amino group of this compound can act as a nucleophile in reactions to form larger, more complex ring systems. A common strategy involves the reaction of aniline derivatives with multi-functional reagents to construct these scaffolds in a controlled manner.

Research has demonstrated the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives by refluxing a dichloro-dimethoxyquinazoline intermediate with various aniline derivatives. researchgate.net This type of nucleophilic aromatic substitution (SNAr) reaction is a powerful method for incorporating the aniline core into a pre-formed heterocyclic system. Other advanced strategies include cascade reactions, such as the [4 + 2] annulation/aromatization sequence between carbodiimide (B86325) anions and α,β-unsaturated imines, which provides an efficient route to construct six-membered N-heteroaromatic scaffolds like 2-aminopyrimidines. rsc.org These synthetic methodologies highlight the utility of functionalized anilines as key intermediates in generating libraries of novel heterocyclic compounds for biological screening.

A prominent example of a functionalized aniline serving as a critical component in a modern therapeutic is the synthesis of Asciminib. Asciminib is an allosteric inhibitor of the Bcr-Abl tyrosine kinase, an enzyme associated with chronic myelogenous leukemia (CML). newdrugapprovals.orgacs.org Unlike traditional kinase inhibitors that compete with ATP, Asciminib binds to a different site on the kinase, offering a new mechanism to combat drug resistance. acs.org

The molecular structure of Asciminib features an N-[4-[chloro(difluoro)methoxy]phenyl] group, which is derived directly from the related building block, 4-(chlorodifluoromethoxy)aniline (B47862). newdrugapprovals.orgnih.gov In the synthesis of Asciminib, 4-(chlorodifluoromethoxy)aniline is coupled with a carboxylic acid-bearing pyridine (B92270) fragment to form a crucial amide bond. chemicalbook.comdoi.org This reaction integrates the aniline-derived moiety into the final drug scaffold, where the chlorodifluoromethoxy group contributes to the desired physicochemical properties and binding interactions within the target protein. doi.org

Table 1: Profile of Asciminib

Property Data
IUPAC Name N-[4-[Chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide newdrugapprovals.org
Molecular Formula C₂₀H₁₈ClF₂N₅O₃ newdrugapprovals.org
Mechanism of Action Allosteric Bcr-Abl Tyrosine Kinase Inhibitor newdrugapprovals.orgacs.org
Therapeutic Indication Philadelphia Chromosome-Positive Chronic Myeloid Leukemia (Ph+ CML) chemicalbook.com

| Key Precursor | 4-(chlorodifluoromethoxy)aniline chemicalbook.comdoi.org |

Building Block for Agrochemical Research (e.g., Novel Insecticide or Herbicide Precursors)

The agrochemical industry relies heavily on the development of novel active ingredients to protect crops from pests and weeds. Fluorinated organic compounds play a significant role in this sector, often enhancing the efficacy and metabolic stability of pesticides. semanticscholar.org Related fluorinated anilines, such as 2-Chloro-4-(trifluoromethoxy)aniline, are established as key intermediates in the synthesis of herbicides and insecticides. chemimpex.com The presence of the trifluoromethoxy group in these precursors is valued for its contribution to the biological activity of the final products. chemimpex.com

Similarly, other chlorinated anilines, like 2-chloro-4-nitroaniline, serve as precursors for commercial agrochemicals, such as the molluscicide niclosamide. plos.org Given these precedents, this compound represents a promising building block for the discovery of new agrochemicals. Its unique combination of a chlorine atom and a chlorodifluoromethoxy group on the aniline ring provides a scaffold that can be elaborated into novel potential insecticides, herbicides, or fungicides for academic and industrial research programs.

Functionalization for Advanced Materials Science Research (e.g., Polymer Precursors, Monomers)

In materials science, functionalized anilines are utilized as monomers for the synthesis of specialty polymers with unique electronic, thermal, or chemical properties. The copolymerization of aniline with substituted anilines, such as m-chloroaniline, has been studied to create materials with tailored characteristics. conicet.gov.ar Research has shown that incorporating chloroaniline into a polyaniline backbone alters the resulting polymer's structure and conductivity. conicet.gov.ar

Specifically, studies on the copolymerization of aniline and m-chloroaniline have demonstrated that the chlorine content in the final polymer increases with the proportion of m-chloroaniline in the starting reaction mixture. conicet.gov.ar This incorporation of chlorine substituents directly influences the material's properties, for example, by decreasing electrical conductivity while increasing solubility in common solvents compared to pure polyaniline. conicet.gov.ar By analogy, this compound could serve as a monomer or co-monomer to produce novel polymers. The presence of both chlorine and the chlorodifluoromethoxy group would be expected to impart enhanced chemical resistance and specific thermal properties to the resulting materials, making it a target for academic research into new functional polymers.

Table 2: Effect of Monomer Feed on Copolymer Properties (Aniline/m-Chloroaniline)

Property Observation
Copolymer Composition The ratio of chlorine to nitrogen in the copolymer increases with a higher mole fraction of m-chloroaniline in the polymerization feed. conicet.gov.ar
Conductivity The electrical conductivity of the resulting copolymer salt decreases by several orders of magnitude as the proportion of m-chloroaniline increases. conicet.gov.ar

| Solubility | The solubility of the polymer increases significantly with a higher m-chloroaniline content. conicet.gov.ar |

Structure-Activity Relationship (SAR) Studies of Related Fluorinated Anilines for Academic Exploration

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing insights into how the chemical structure of a molecule relates to its biological activity. Fluorinated anilines are excellent subjects for such academic exploration due to the unique properties of fluorine, including its high electronegativity and ability to act as a weak hydrogen bond acceptor. nih.gov

A detailed academic study on a series of 4-anilino-5-fluoroquinazolines systematically investigated the intramolecular hydrogen bond between the aniline N-H group and the fluorine atom on the quinazoline ring. nih.gov The researchers found that modifying the substituents on the aniline ring had a direct and measurable effect on the strength of this interaction.

Table 3: SAR Findings for 4-Anilino-5-Fluoroquinazolines in CDCl₃

Aniline para-Substituent (R¹) N-H Chemical Shift (δ, ppm) ¹hJ(NH,F) Coupling (Hz) Interpretation
OMe 9.42 19.3 Electron-donating group, weaker N-H···F interaction.
Me 9.48 19.5 Weakly electron-donating, moderate interaction.
H 9.57 19.6 Reference compound.
Cl 9.64 20.0 Electron-withdrawing group, stronger interaction.
CN 9.87 20.7 Strongly electron-withdrawing, strongest N-H···F interaction.

Data adapted from experimental findings on 4-anilino-6,7-ethylenedioxy-5-fluoroquinazolines. nih.gov

The data demonstrated that as the substituent on the para-position of the aniline ring became more electron-withdrawing (from OMe to CN), the N-H proton became more acidic. nih.gov This increased acidity resulted in a stronger hydrogen bond with the fluorine atom, which was observed as a downfield shift in the proton's NMR signal and a larger through-space coupling constant (¹hJ(NH,F)). nih.gov Such studies are crucial for understanding the non-covalent interactions that govern drug-receptor binding. The principles derived from these academic explorations of related fluorinated anilines can be applied to predict and rationalize the biological activities of new compounds derived from this compound.

Theoretical and Computational Chemistry Studies

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding involving CF2Cl moieties)

The way molecules of 2-Chloro-4-(chlorodifluoromethoxy)aniline interact with each other and with other molecules is governed by a range of non-covalent forces. Computational chemistry offers powerful methods to analyze and quantify these interactions, which are crucial for understanding the compound's physical properties and its behavior in biological systems.

Hydrogen Bonding: The primary site for hydrogen bonding is the amino (–NH₂) group, which can act as a hydrogen bond donor. The two N-H bonds can form hydrogen bonds with suitable acceptors, such as the oxygen atom of the chlorodifluoromethoxy group in a neighboring molecule, or with solvent molecules like water. Computational studies on substituted aniline-water complexes show that electron-withdrawing groups on the aniline (B41778) ring can influence the strength of these hydrogen bonds by altering the electron density on the N-H bond. Natural Bond Orbital (NBO) analysis is often used to quantify these interactions by measuring the charge transfer from the hydrogen bond acceptor's lone pair to the N-H antibonding orbital (σ*). The oxygen and halogen atoms in this compound can also act as weak hydrogen bond acceptors.

Halogen Bonding: A particularly significant interaction for this molecule is halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the axis of its covalent bond.

In the chlorodifluoromethoxy (–OCF₂Cl) group, the electron-withdrawing fluorine atoms and the oxygen atom pull electron density away from the chlorine atom, enhancing the size and positive potential of its σ-hole. This makes the chlorine atom of the –CF₂Cl moiety a potent halogen bond donor. It can form strong, directional interactions with nucleophilic regions (Lewis bases) such as the lone pairs on oxygen, nitrogen, or even the π-electrons of an aromatic ring. The strength of these bonds generally follows the trend I > Br > Cl > F. Computational studies on molecules containing CF₂X (where X = Cl, Br, I) moieties have confirmed their great potential as strong halogen bond donors, with calculated complex formation energies being significant. For instance, the complex formation energy for a CF₂Cl group with an N-methylacetamide (a model for a peptide bond) was calculated to be around -11.2 kJ mol⁻¹.

Computational Analysis of Weak Interactions: To visualize and quantify these subtle interactions, several computational techniques are employed:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of the bond (covalent vs. non-covalent).

Reduced Density Gradient (RDG) Analysis: Also known as Non-Covalent Interaction (NCI) analysis, this method is excellent for visualizing weak interactions. It plots the RDG against the electron density, revealing large, low-density regions in space that correspond to hydrogen bonds, halogen bonds, and van der Waals forces.

Natural Bond Orbital (NBO) Analysis: As mentioned, NBO is used to study charge transfer between orbitals, providing a quantitative measure of the stabilization energy associated with donor-acceptor interactions like hydrogen and halogen bonds.

These analyses reveal a complex network of intermolecular forces that dictate the supramolecular structure and properties of this compound.

Interactive Table: Characteristics of Intermolecular Interactions This table summarizes the typical characteristics of the non-covalent interactions relevant to the title compound, based on computational studies of analogous systems.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Energy (kJ/mol)
Hydrogen Bond N-H (Aniline)O, N, Halogen2.7 - 3.2 (N···O/N)-15 to -25
Halogen Bond C-Cl (on -OCF₂Cl)O, N, π-system3.0 - 3.5 (Cl···O/N)-10 to -20
van der Waals All atomsAll atoms> 3.5< -5

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F for a molecule like 2-Chloro-4-(chlorodifluoromethoxy)aniline—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Elucidation of Regioselectivity and Stereochemistry in Synthetic Pathways

The synthesis of polysubstituted aromatic rings often yields a mixture of regioisomers. NMR spectroscopy is the definitive method for identifying the desired product and confirming the regiochemical outcome of the reaction. For a target like this compound, the substitution pattern on the aniline (B41778) ring is critical.

During a potential synthesis, for instance, the chlorination of 4-(chlorodifluoromethoxy)aniline (B47862), the chlorine atom could add to different positions on the ring. ¹H NMR spectroscopy would unequivocally distinguish the 2-chloro isomer from other possibilities based on the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons.

In the target molecule, three distinct protons are present on the aromatic ring. The proton at position 6 would be a doublet, coupled only to the proton at position 5. The proton at position 5 would appear as a doublet of doublets, being coupled to the protons at positions 6 and 3. The proton at position 3 would be a doublet, coupled to the proton at position 5. The integration of these signals would confirm the presence of three aromatic protons.

Predicted ¹H and ¹⁹F NMR Data for this compound

Nucleus Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constant (J) Hz
H (Aromatic, pos. 3) 6.8 - 7.0 d J ≈ 2-3 Hz
H (Aromatic, pos. 5) 7.1 - 7.3 dd J ≈ 8-9 Hz, 2-3 Hz
H (Aromatic, pos. 6) 6.6 - 6.8 d J ≈ 8-9 Hz
H (Amine, -NH₂) 3.5 - 4.5 br s N/A
F (Difluoro, -CF₂Cl) -70 to -80 s N/A

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Furthermore, ¹³C NMR and specialized 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the carbon skeleton and the precise connectivity between all protons and carbons, leaving no ambiguity in the final structural assignment. patsnap.com

Dynamic NMR Studies for Conformational Analysis

Molecules are not static entities; they undergo various dynamic processes, including bond rotations. For this compound, rotation around the C-O bond of the ether linkage and the C-N bond of the aniline group may be sterically hindered to an extent that could be studied by dynamic NMR (DNMR).

At room temperature, these rotations are typically fast on the NMR timescale, resulting in time-averaged signals for the atoms involved. However, by lowering the temperature of the NMR experiment, it is possible to slow these rotations. If the energy barrier to rotation is sufficiently high, the exchange rate can become slow enough that distinct signals for different conformers (rotamers) appear in the spectrum.

By analyzing the NMR spectra at various temperatures—observing the broadening of signals and their eventual coalescence into a single peak as the temperature is raised—researchers can calculate the activation energy (ΔG‡) for the rotational barrier. Such studies provide critical information about the molecule's flexibility and its preferred three-dimensional shape in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

Identification of Reaction Intermediates and Products (e.g., GC-MS, LC-MS)

In the synthesis of this compound, hyphenated MS techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring the reaction progress. plos.org A plausible synthetic route could involve the reduction of a nitro precursor, 2-Chloro-4-(chlorodifluoromethoxy)nitrobenzene. google.com

The reaction mixture can be sampled at different time points and analyzed by LC-MS. The chromatogram would separate the components, and the mass spectrometer would provide the molecular weight of each. This allows for the identification of the starting material, any intermediates, the desired final product, and potential by-products in a single, rapid analysis. The target compound has a molecular weight of 193.58 g/mol . abovchem.comnih.gov

Expected Molecular Ions in a Hypothetical Synthesis

Compound Role Molecular Formula Molecular Weight ( g/mol ) Expected Ion (ESI+)
2-Chloro-4-(chlorodifluoromethoxy)nitrobenzene Precursor C₇H₃Cl₂F₂NO₃ 258.01 [M+H]⁺ at m/z 259.0

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry fragments the molecule into smaller, characteristic pieces. The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure. For this compound, electron ionization (EI) would likely induce several key fragmentation pathways.

The molecular ion peak would be observed at m/z ≈ 193 and 195, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. Key fragmentation would likely involve the cleavage of the ether bond.

Predicted Mass Spectrometry Fragmentation for this compound

m/z (for ³⁵Cl) Possible Fragment Identity Notes
193 [M]⁺ Molecular Ion
127 [M - CF₂Cl]⁺ Loss of the difluorochloromethyl radical
108 [C₆H₅ClNO]⁺ Loss of the chlorodifluoromethoxy group

Analysis of these fragments confirms the presence and connectivity of the different substituents, providing orthogonal evidence to the NMR data for a complete structural confirmation.

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. libretexts.orgwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com It is the gold standard for determining molecular structure, providing definitive data on bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would provide several key insights:

Absolute Confirmation of Regiochemistry: It would visually confirm the 1,2,4-substitution pattern on the benzene (B151609) ring.

Conformational Details: The exact orientation of the chlorodifluoromethoxy group relative to the aromatic ring and the conformation of the amine group would be determined.

Intermolecular Interactions: Crucially, it would reveal how the molecules pack together in the crystal lattice. This includes identifying hydrogen bonds, where the hydrogen atoms of the amine group (-NH₂) act as donors to electronegative atoms on adjacent molecules (like oxygen or chlorine). It could also reveal other non-covalent interactions, such as halogen bonding or π-π stacking, which govern the material's bulk properties. Studies on related structures, such as P-Chloroanilinium ethanoate, have demonstrated the importance of such interactions in forming the crystal structure. scirp.org

Obtaining a crystal structure provides an unambiguous benchmark of the molecule's ground-state conformation in the solid phase, complementing the dynamic information obtained from solution-state NMR. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for the identification of functional groups within a molecule. While specific, experimentally-derived spectra for this compound are not widely published, a detailed analysis of its expected vibrational modes can be conducted based on the known frequencies of its constituent functional groups: the substituted aniline ring and the chlorodifluoromethoxy group.

The primary amine (-NH₂) group on the aromatic ring gives rise to several characteristic bands. In the IR spectrum, two distinct bands corresponding to the asymmetric and symmetric N-H stretching vibrations are expected in the 3400-3500 cm⁻¹ region. youtube.com The presence of two bands is a definitive indicator of a primary amine. Additionally, the NH₂ scissoring (bending) vibration typically appears around 1600-1630 cm⁻¹. youtube.com

The aromatic ring itself produces a series of absorptions. The C-H stretching vibrations on the benzene ring are anticipated just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually result in a series of peaks between 1450 cm⁻¹ and 1600 cm⁻¹. researchgate.net The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region, which can provide clues about the arrangement of substituents.

The chlorodifluoromethoxy (-OCF₂Cl) group introduces strong, characteristic absorptions in the fingerprint region of the IR spectrum. The C-F stretching vibrations are known to produce very strong and distinct bands, typically found in the 1100-1350 cm⁻¹ range. The C-Cl stretch is expected to appear as a strong band in the 850-550 cm⁻¹ range. youtube.com The C-O-C ether linkage will also show characteristic asymmetric and symmetric stretching bands.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the symmetric vibrations of the -CF₂Cl group are expected to be strong and easily identifiable. The symmetry of the molecule plays a key role in determining Raman activity; non-polar bonds and symmetric vibrations tend to produce more intense Raman signals. scirp.org For instance, the ring breathing mode of the benzene ring is a classic strong Raman band. psu.edu

A summary of the expected key vibrational frequencies for this compound is presented below.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Amine (-NH₂)Asymmetric N-H Stretch3450 - 3490Medium-StrongWeak
Amine (-NH₂)Symmetric N-H Stretch3350 - 3400Medium-StrongWeak
Amine (-NH₂)Scissoring (Bending)1600 - 1630Medium-StrongMedium
Aromatic RingC-H Stretch3000 - 3100Medium-WeakStrong
Aromatic RingC=C Stretch1450 - 1600Medium-StrongStrong
Aromatic RingRing Breathing~1000WeakStrong
Ether (-O-C)C-O Stretch1200 - 1280StrongMedium
Haloalkoxy (-CF₂Cl)Asymmetric C-F Stretch1150 - 1350Very StrongMedium
Haloalkoxy (-CF₂Cl)Symmetric C-F Stretch1100 - 1150Very StrongStrong
Haloalkoxy (-CF₂Cl)C-Cl Stretch700 - 850StrongStrong

Advanced Chromatographic Methods for Complex Mixture Separation and Purity Assessment in Research (e.g., HPLC, preparative chromatography)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purity assessment of synthesized chemical compounds like this compound. moravek.com Given its aromatic and basic amine structure, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. sielc.com

In a typical RP-HPLC setup for an aniline derivative, a C18 (octadecylsilyl) column is employed as the stationary phase. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com For basic compounds like anilines, peak tailing can be an issue due to interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, a small amount of a modifier is often added to the mobile phase. Common modifiers include acids like formic acid or trifluoroacetic acid, which protonate the amine and improve its interaction with the column, or a competing base like triethylamine (B128534) (TEA), which neutralizes the active silanol sites. biotage.com

Purity assessment is a critical application of HPLC. wiley.com By developing a robust HPLC method, the main compound can be separated from starting materials, by-products, and degradation products. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram (at a wavelength where all components absorb, typically 254 nm for aromatic compounds) provides a measure of its purity, often expressed as "area %". For more accurate quantification, a reference standard of the compound would be used to create a calibration curve.

When larger quantities of the purified compound are needed for further research, the analytical HPLC method can be scaled up to preparative chromatography. news-medical.net This involves using a larger column with the same stationary phase chemistry and a higher flow rate. The fundamental principles of separation remain the same, allowing for the isolation and collection of the pure compound fraction as it elutes from the column. biotage.com

Below is a hypothetical, yet representative, set of HPLC conditions that could serve as a starting point for the analysis and purification of this compound.

Interactive Data Table: Illustrative HPLC Method Parameters

Parameter Analytical HPLC Preparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 30-95% B over 15 min30-95% B over 20 min
Flow Rate 1.0 mL/min20 mL/min
Column Temperature 30 °CAmbient
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL500 µL

Future Research Directions and Unexplored Avenues for 2 Chloro 4 Chlorodifluoromethoxy Aniline

Development of Green and Sustainable Synthetic Methodologies

Traditional synthetic routes to substituted anilines often rely on harsh conditions, such as nitration using mixed acids followed by reduction. A key future direction is the development of greener synthetic pathways for 2-Chloro-4-(chlorodifluoromethoxy)aniline. Research in this area could focus on several key improvements over conventional methods, which likely mirror the synthesis of related compounds like 4-(chlorodifluoromethoxy)aniline (B47862) that involves nitration and subsequent hydrogenation. google.comgoogle.com

Potential Green Synthetic Approaches:

Alternative Nitration Reagents: Investigating solid acid catalysts or milder nitrating agents to replace the hazardous sulfuric and nitric acid mixtures.

Biocatalysis: Employing enzymes, such as monooxygenases or dioxygenases, which have been studied in the degradation of related compounds like 2-chloro-4-nitroaniline, could offer highly selective and environmentally friendly alternatives for hydroxylation or other functionalizations. nih.govplos.org

Flow Chemistry: Utilizing continuous flow reactors can improve safety, efficiency, and scalability of hazardous reactions like nitration and fluorination.

Energy-Efficient Reduction: Exploring catalytic transfer hydrogenation using formic acid or other hydrogen donors as a potentially safer and lower-energy alternative to high-pressure catalytic hydrogenation.

Table 1: Comparison of Conventional vs. Proposed Green Synthetic Steps

Synthetic StepConventional MethodPotential Green AlternativeAnticipated Benefits
NitrationMixed H₂SO₄/HNO₃Solid acid catalysts (e.g., zeolites) or dinitrogen pentoxide (N₂O₅)Reduced acid waste, improved safety, easier product separation
Reduction of Nitro GroupHigh-pressure H₂ with Pd/C or Raney NiCatalytic transfer hydrogenation (e.g., with formate (B1220265) salts) or electrochemical reductionAvoids high-pressure hydrogen gas, milder conditions
Solvent UsageChlorinated or volatile organic solventsSupercritical CO₂, ionic liquids, or bio-derived solvents (e.g., Cyrene)Reduced environmental impact and worker exposure

Exploration of Novel Catalytic Systems for Efficient Transformations

The efficiency of synthesizing and derivatizing this compound hinges on the catalysts employed. Future research should aim to discover and optimize catalytic systems that offer higher activity, selectivity, and reusability.

Key areas for catalytic research include:

Nanocatalysis: Developing well-defined metal nanoparticles (e.g., palladium, platinum, gold) for more efficient hydrogenation and cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) at the aniline (B41778) nitrogen or aromatic ring.

Single-Atom Catalysis (SACs): Investigating SACs where isolated metal atoms are dispersed on a support. This approach could offer maximum atom efficiency and unique selectivity for key transformations.

Photocatalysis: Using light-driven catalysts, such as semiconductor nanocomposites (e.g., halloysite-TiO₂), could enable novel reaction pathways for C-H activation or derivatization under ambient conditions, as has been explored for other chloroanilines. mdpi.com

Table 2: Potential Catalytic Systems for Transformations of this compound

Reaction TypeCatalyst ClassSpecific Example/TargetResearch Goal
Nitro Group ReductionNanocatalysisGraphene-supported Fe/Ni nanoparticlesEnhance catalytic activity and facilitate magnetic separation/recycling
C-N Cross-CouplingPalladium Pincer ComplexesPalladium-NCN pincer catalystsAchieve high turnover numbers for coupling with aryl halides
C-H FunctionalizationPhotocatalysisIridium or Ruthenium-based photocatalystsDirect, selective functionalization of the aromatic ring without pre-activating steps

Design and Synthesis of Next-Generation Chemical Entities Based on the this compound Scaffold

The true value of this compound lies in its potential as a building block. The combination of its reactive amine handle, halogenated ring, and unique chlorodifluoromethoxy group provides a rich platform for designing novel molecules with tailored properties for pharmaceuticals, agrochemicals, and materials science. For instance, related 2-chloro-4-anilino-quinazoline structures have been investigated as potent enzyme inhibitors. nih.gov

Future design and synthesis efforts could target:

Bioactive Molecules: Synthesizing series of amides, ureas, sulfonamides, and quinazolines to screen for biological activity. The chlorodifluoromethoxy group can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.

Advanced Polymers: Incorporating the aniline into polymer backbones to create materials with enhanced thermal stability, flame retardancy, and specific electronic properties.

Functional Dyes and Probes: Derivatizing the scaffold to create novel solvatochromic or fluorescent dyes for sensing and imaging applications.

Table 3: Proposed Derivative Classes and Potential Applications

Derivative ClassSynthetic ReactionPotential ApplicationRationale
Quinazoline (B50416) DerivativesCondensation with 2-chlorobenzoic acids followed by cyclizationKinase Inhibitors (Oncology)Anilino-quinazolines are a known pharmacophore for targeting ATP-binding sites of kinases. nih.gov
SulfonamidesReaction with sulfonyl chloridesAntibacterial AgentsThe sulfonamide functional group is a classic antibacterial pharmacophore. nih.gov
PolyimidesPolycondensation with dianhydridesHigh-Performance PlasticsFluorinated and chlorinated monomers can impart flame retardancy and thermal stability.

Detailed Mechanistic Investigations of Key Reactions using Advanced Spectroscopic and Kinetic Methods

A fundamental understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for process optimization and rational design. Future work should move beyond simple product analysis to detailed mechanistic studies.

Proposed Mechanistic Studies:

In-situ Spectroscopy: Using techniques like ReactIR (FTIR) and process NMR to monitor reaction progress in real-time, identifying transient intermediates and determining reaction kinetics.

Kinetic Isotope Effect (KIE) Studies: Employing isotopically labeled reactants to probe rate-determining steps and elucidate transition state structures, particularly in C-H activation or coupling reactions.

Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, which could provide definitive evidence for proposed pathways, similar to detailed investigations in other complex chemical systems. rsc.org The degradation pathways of related anilines often involve hydroxylated intermediates, which could be relevant targets for trapping experiments. mdpi.comresearchgate.net

Table 4: Framework for Mechanistic Investigation

ReactionInvestigative MethodInformation to be Gained
Catalytic Hydrogenation of Nitro-precursorIn-situ IR/Raman SpectroscopyIdentification of intermediate species (e.g., nitroso, hydroxylamine) on the catalyst surface.
Buchwald-Hartwig AminationKinetic Analysis (e.g., Reaction Progress Kinetic Analysis)Determination of the true catalyst resting state and the rate law.
Photocatalytic Degradation/FunctionalizationMass Spectrometry and EPR SpectroscopyIdentification of primary photoproducts and radical intermediates. mdpi.comresearchgate.net

Computational Design of Derivatives with Tuned Electronic and Steric Properties

Computational chemistry offers a powerful tool to accelerate the discovery of new derivatives by predicting their properties before synthesis. Future research should integrate computational modeling into the design cycle.

Applications of Computational Chemistry:

DFT Calculations: Using Density Functional Theory to calculate key electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. This can help predict reactivity and guide the design of derivatives for specific electronic applications.

Molecular Docking: For pharmaceutical applications, docking potential derivatives into the active sites of target proteins can predict binding affinities and modes, helping to prioritize synthetic candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate calculated molecular descriptors (e.g., lipophilicity (logP), polar surface area, steric parameters) with observed biological activity to rationally design more potent compounds.

Table 5: Key Computational Parameters and Their Relevance

Computational ParameterMethodologyRelevance to Design
HOMO/LUMO EnergiesDFTPredicts electronic transition properties for dyes and susceptibility to oxidation/reduction.
Binding Affinity ScoreMolecular DockingPrioritizes compounds for synthesis as potential drug candidates.
Steric Hindrance MapsMolecular Mechanics/DFTPredicts regioselectivity in reactions and assesses accessibility of functional groups for binding.
LogP / Water SolubilityQSAR / Property CalculatorsTunes pharmacokinetic properties (absorption, distribution) of potential drug molecules.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-(chlorodifluoromethoxy)aniline, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, in a protocol analogous to the synthesis of structurally similar aniline derivatives, a mixture of methyl tert-butyl ether and water (1:1 v/v) is used as the solvent system. Key reagents include phase-transfer catalysts (e.g., Bu4_4NHSO4_4), reducing agents (e.g., Na2_2CO3_3 and Na2_2S2_2O4_4), and a fluorinated electrophile (e.g., (CF3_3)2_2CFI) at 0–25°C . Reaction monitoring via TLC and extraction with ethyl acetate (3×80 mL) followed by MgSO4_4 drying are critical for isolating the product. Yield optimization depends on stoichiometric ratios, reaction temperature, and catalyst loading .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1^1H-NMR (400 MHz, CDCl3_3): Assign aromatic protons and substituents (e.g., chlorodifluoromethoxy group) via chemical shifts and splitting patterns.
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns.
  • TLC : Monitor reaction progress using silica gel plates and hexane/ethyl acetate mobile phases .
  • HPLC/GC-MS : Quantify purity and detect impurities, especially in multi-step syntheses .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure and reactivity of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:
  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites for reaction design.
  • Thermochemical properties : Predict bond dissociation energies (e.g., C-Cl, C-O) to assess stability under reaction conditions.
  • Transition-state modeling : Investigate reaction pathways (e.g., nucleophilic substitution) to rationalize experimental yields .

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound?

  • Methodological Answer :
  • Catalyst selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) with K3_3PO4_4 as a base in THF at 110°C .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility of boronic esters.
  • Kinetic studies : Use in situ IR or 19^{19}F-NMR to track coupling efficiency and side reactions.
  • Post-reaction workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How to resolve contradictory data in reaction yields when varying solvent polarity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically vary solvent polarity (e.g., toluene vs. THF) and measure yields.
  • Solvent parameter analysis : Corrate results with Kamlet-Taft parameters (e.g., hydrogen-bond donor/acceptor capacity).
  • Computational solvation models : Use COSMO-RS to predict solvation effects on transition states .

Q. What are the potential environmental degradation pathways of this compound, and how can they be studied experimentally?

  • Methodological Answer :
  • Aerobic biodegradation : Incubate with Pseudomonas spp. or Rhodococcus spp. and monitor via LC-MS for catechol intermediates .
  • Abiotic degradation : Expose to UV light in aqueous solutions (pH 5–9) and analyze halogenated byproducts via GC-ECD.
  • QSAR modeling : Predict persistence using EPI Suite or TEST software based on substituent electronegativity and hydrophobicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.